4-(1H-imidazol-1-yl)-3-nitrobenzoic acid hydrochloride
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Overview
Description
4-(1H-imidazol-1-yl)-3-nitrobenzoic acid hydrochloride is a compound that features an imidazole ring attached to a nitrobenzoic acid moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets could be diverse and dependent on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that their effects at the molecular and cellular level could be diverse .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid hydrochloride. For instance, the compound’s solubility in water and other polar solvents could affect its distribution in the body and its interaction with targets . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid hydrochloride typically involves the following steps:
Imidazole Substitution: The nitrobenzoic acid is then reacted with imidazole in the presence of a suitable catalyst, such as a base like potassium carbonate, to form the desired product.
Hydrochloride Formation: The final step involves converting the free acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-3-nitrobenzoic acid hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Potassium carbonate, various electrophiles.
Esterification: Alcohols, sulfuric acid or other acid catalysts.
Major Products Formed
Reduction: 4-(1H-imidazol-1-yl)-3-aminobenzoic acid hydrochloride.
Substitution: Various substituted imidazole derivatives.
Esterification: 4-(1H-imidazol-1-yl)-3-nitrobenzoate esters.
Scientific Research Applications
4-(1H-imidazol-1-yl)-3-nitrobenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)benzoic acid: Lacks the nitro group, which may result in different reactivity and biological activity.
3-nitrobenzoic acid:
4-(1H-imidazol-1-yl)-3-aminobenzoic acid: The amino group instead of the nitro group can lead to different chemical behavior and biological effects.
Uniqueness
4-(1H-imidazol-1-yl)-3-nitrobenzoic acid hydrochloride is unique due to the combination of the imidazole ring and the nitrobenzoic acid moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-imidazol-1-yl-3-nitrobenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4.ClH/c14-10(15)7-1-2-8(9(5-7)13(16)17)12-4-3-11-6-12;/h1-6H,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNPZXIUINEQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=CN=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171571-17-7 |
Source
|
Record name | 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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